molecular formula C10H19NO4S B558594 Boc-Cys(Et)-Oh CAS No. 16947-82-3

Boc-Cys(Et)-Oh

Cat. No. B558594
CAS RN: 16947-82-3
M. Wt: 249.33 g/mol
InChI Key: IBCCMMVPGKVLAX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Boc-Cys(Et)-Oh” is a derivative of the amino acid cysteine . It is used in various chemical syntheses and peptide chemistry . The “Boc” in its name refers to the tert-butyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group .


Synthesis Analysis

The synthesis of Boc-Cys(Et)-Oh involves the use of protecting groups and coupling reagents . For instance, one study described the synthesis of Cys-selective S-Trt or S-Mmt protected Cys-containing peptides by fine-tuning the carbocation scavenger in the final acidolytic release of the peptide from the solid support in the classic Solid Phase Peptide Synthesis (SPPS) .


Molecular Structure Analysis

The molecular formula of Boc-Cys(Et)-Oh is C10H19NO4S . Its average mass is 249.327 Da and its monoisotopic mass is 249.103485 Da .


Chemical Reactions Analysis

Boc-Cys(Et)-Oh can participate in various chemical reactions. For instance, it can react with vinylheteroarenes in a process called cysteine bioconjugation . This reaction is used to install distinct functionality which can aid in the interrogation of biological processes or the generation of new therapeutic modalities .


Physical And Chemical Properties Analysis

Boc-Cys(Et)-Oh is a solid substance . It has an optical activity of [α]20/D +8.0±1.5°, c = 1% in ethanol . Its molecular weight is 249.33 .

Scientific Research Applications

Protein Engineering

These applications demonstrate the versatility of Boc-Cys(Et)-Oh in scientific research, contributing significantly to advancements in various fields . The detailed methods and results are based on the synthesis strategies and experimental outcomes reported in the literature. For more specific data and statistical analyses, direct access to the original research articles and reviews would be necessary.

These applications highlight the importance of Boc-Cys(Et)-Oh in advancing our understanding and treatment of complex biological systems. For further details, including experimental procedures and quantitative results, the original research articles should be consulted .

Safety And Hazards

Boc-Cys(Et)-Oh may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of contact with skin or eyes, it should be washed off with soap and plenty of water .

Future Directions

The use of Boc-Cys(Et)-Oh and other cysteine derivatives continues to be a topic of research in peptide and protein science . Future directions may include the development of more sophisticated strategies for the protection and deprotection of cysteine, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

properties

IUPAC Name

(2R)-3-ethylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-5-16-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCCMMVPGKVLAX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427011
Record name Boc-Cys(Et)-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Cys(Et)-Oh

CAS RN

16947-82-3
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-ethyl-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16947-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-Cys(Et)-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(ethylsulfanyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Cys(Et)-Oh
Reactant of Route 2
Reactant of Route 2
Boc-Cys(Et)-Oh
Reactant of Route 3
Reactant of Route 3
Boc-Cys(Et)-Oh
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Boc-Cys(Et)-Oh
Reactant of Route 5
Reactant of Route 5
Boc-Cys(Et)-Oh
Reactant of Route 6
Reactant of Route 6
Boc-Cys(Et)-Oh

Citations

For This Compound
1
Citations
R FRUCHTMANN, K KREISFELD, C MAROWSKI… - 1981 - degruyter.com
Es wurde geprüft, ob aus chemotaxisch aktiven./V-terminal geschützten Tripeptiden durch Variation der Schutzgruppe antagonistisch wirkende Verbindungen entstehen. …
Number of citations: 14 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.